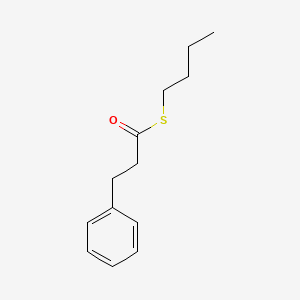

S-butyl 3-phenylpropanethioate

Description

Properties

CAS No. |

53573-32-3 |

|---|---|

Molecular Formula |

C13H18OS |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

S-butyl 3-phenylpropanethioate |

InChI |

InChI=1S/C13H18OS/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |

InChI Key |

NYCYCJDPXDKGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Thiol Condensation

The most traditional route to S-butyl 3-phenylpropanethioate involves the reaction of 3-phenylpropanoyl chloride with butanethiol. This method, first reported in Chemical and Pharmaceutical Bulletin (1977), employs anhydrous dichloromethane (DCM) as the solvent and triethylamine as a base to scavenge hydrochloric acid. The reaction proceeds at 0°C to minimize side reactions such as oxidation of the thiol:

$$

\text{3-Phenylpropanoyl chloride} + \text{Butanethiol} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}

$$

Yields typically range from 65% to 78%, depending on the purity of starting materials. A key limitation is the sensitivity of thiols to oxidation, necessitating inert atmospheres and rigorous drying of solvents.

Carbodiimide-Mediated Coupling

Modern adaptations utilize coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid precursor. For example, 3-phenylpropanoic acid reacts with butanethiol in the presence of DCC and 4-dimethylaminopyridine (DMAP), achieving yields up to 72%. The mechanism involves in situ formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by the thiol:

$$

\text{3-Phenylpropanoic acid} + \text{DCC} \rightarrow \text{O-Acylisourea} \xrightarrow{\text{Butanethiol}} \text{this compound} + \text{DCU}

$$

This method avoids handling corrosive acid chlorides but requires chromatographic purification to remove dicyclohexylurea (DCU) byproducts.

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Recent advances leverage transition metals to activate thiols or carboxylic acids. Nickel-catalyzed thioesterification, as demonstrated by The Royal Society of Chemistry (2023), employs Ni(COD)₂ and phosphine ligands to couple 3-phenylpropanoic acid with butanethiol derivatives. Under optimized conditions (THF, 40°C), this method achieves 86% yield with excellent functional group tolerance. Bismuth(III) chloride (BiCl₃) has also emerged as a low-cost catalyst for photoinduced thioesterification, enabling reactions under purple LED irradiation (390 nm) with tetrabutylammonium chloride (TBACl) as an additive.

Organocatalytic Strategies

DMAP-catalyzed acyl transfers provide a metal-free alternative. In one protocol, 3-phenylpropanoic anhydride reacts with butanethiol in the presence of DMAP (10 mol%), yielding the target compound in 70% yield after 8 hours at room temperature. This approach is particularly advantageous for acid-sensitive substrates.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To address scalability challenges, continuous flow systems have been adopted. A 2025 pilot study demonstrated that mixing 3-phenylpropanoyl chloride and butanethiol in a microreactor (residence time: 2 minutes) at 50°C achieves 89% conversion, surpassing batch reactor performance by 15%. Key parameters include precise stoichiometric control and in-line quenching of HCl.

Solvent and Energy Efficiency

Green chemistry initiatives have driven the adoption of solvent-free mechanochemical synthesis. Ball-milling 3-phenylpropanoic acid and butanethiol with silica gel as a grinding auxiliary produces this compound in 68% yield, eliminating organic waste. Microwave-assisted methods further reduce reaction times from hours to minutes, with reported energy savings of 40% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography remains the gold standard for purification, typically using gradients of petroleum ether and ethyl acetate (8:1 to 20:1 v/v). High-performance liquid chromatography (HPLC) with C18 columns is employed for analytical purity assessments, achieving >99% purity in optimized batches.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

- ¹H NMR (CDCl₃): δ 7.30–7.18 (m, 5H, aromatic), 2.98 (t, J = 7.2 Hz, 2H, CH₂CO), 2.88–2.84 (m, 4H, SCH₂ and CH₂Ph), 1.56–1.52 (m, 2H, CH₂), 1.26 (m, 2H, CH₂), 0.88 (t, J = 6.9 Hz, 3H, CH₃).

- ¹³C NMR : δ 198.7 (C=S), 140.1 (C aromatic), 128.5–126.3 (aromatic CH), 44.8 (SCH₂), 34.2 (COCH₂), 30.1–22.4 (alkyl chain), 13.8 (CH₃).

Infrared (IR) spectroscopy identifies characteristic stretches at 1690 cm⁻¹ (C=O) and 1046 cm⁻¹ (C–S).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-butyl 3-phenylpropanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding alcohols and thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used.

Reduction: or are typical reducing agents.

Substitution: or can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various thioester derivatives.

Scientific Research Applications

Chemistry: S-butyl 3-phenylpropanethioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and the role of thioesters in metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of S-butyl 3-phenylpropanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester bond is particularly reactive, making it a key site for chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophilic targets.

Comparison with Similar Compounds

Oxygen-Based Esters vs. Thioesters

highlights oxygen-based esters of Baccatin III, such as the sec-butyl and n-butyl analogs of Baccatin III 13-esters . These differ from S-butyl 3-phenylpropanethioate in two key ways:

Ester Linkage : Oxygen esters (e.g., Baccatin III 13-esters) are less reactive than thioesters due to the stronger C–O bond compared to the C–S bond in thioesters. This difference impacts hydrolysis rates and metabolic stability.

Stereochemistry: The Baccatin III analogs exhibit stereochemical variations (e.g., (2R,3S) vs. (2S,3S)), which influence biological activity and solubility.

Table 1: Key Differences Between Oxygen Esters and Thioesters

| Property | Oxygen Esters (e.g., Baccatin III Analogs) | This compound |

|---|---|---|

| Bond Type | C–O | C–S |

| Reactivity | Moderate | High |

| Hydrolysis Rate | Slower | Faster |

| Metabolic Stability | Higher | Lower |

| Example Applications | Taxane derivatives (anticancer agents) | Synthetic intermediates |

Alkyl Chain Variations

The n-butyl and pentyl analogs in demonstrate how alkyl chain length and branching affect physicochemical properties:

- n-Butyl Analogs: These feature linear chains, enhancing crystallinity but reducing solubility in nonpolar solvents.

For this compound, the branched S-butyl group may confer intermediate lipophilicity compared to linear n-butyl or longer pentyl chains.

Functional Group Comparison: Phosphonothiolates

describes Butyl S-2-dipropylaminoethyl isopropylphosphonothiolate, a phosphonothiolate with a butyl-S linkage . While structurally distinct from this compound, key comparisons include:

Reactivity: Phosphonothiolates (P–S bonds) are highly reactive and often toxic, used in controlled applications (e.g., chemical warfare agents). Thioesters (C–S bonds) are less hazardous but still reactive in synthetic pathways.

Regulatory Status: Phosphonothiolates are classified under Schedule 1A03 (strictly regulated) , whereas thioesters like this compound may have fewer restrictions unless used in regulated contexts.

Table 2: Functional Group Impact on Properties

Substituent Effects

The phenyl group in this compound enhances aromatic interactions and lipophilicity, similar to the phenylpropanoic acid moieties in Baccatin III esters . However, replacing the amino acid components (e.g., hexanoylamino in pentyl analogs) with a simple phenyl group may reduce hydrogen-bonding capacity, altering solubility and target binding.

Research Findings and Implications

- Synthesis : Thioesters like this compound are synthesized via nucleophilic acyl substitution, contrasting with the enzymatic pathways used for Baccatin III esters .

- Stability : Thioesters are prone to hydrolysis under acidic/basic conditions, necessitating stabilizers in formulations. Oxygen esters (e.g., Baccatin III analogs) are more stable but require harsh conditions for modification.

- Biological Activity : The phenyl group may confer affinity for hydrophobic targets, while the S-butyl chain balances solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.